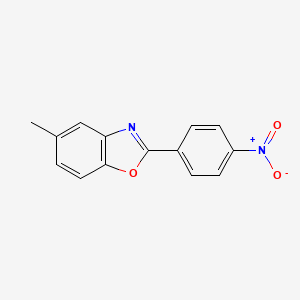

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-7-13-12(8-9)15-14(19-13)10-3-5-11(6-4-10)16(17)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMXSZCCSFYOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 4 Nitrophenyl 1,3 Benzoxazole

Foundational Synthetic Routes to 1,3-Benzoxazole Derivatives

The construction of the 1,3-benzoxazole ring system is a cornerstone of heterocyclic chemistry. Traditional methods have been refined over decades to provide reliable access to a wide array of derivatives, including 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole. These foundational routes typically involve the formation of the oxazole (B20620) ring by cyclization of a suitably substituted aminophenol precursor.

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives

One of the most direct and widely employed methods for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acid chlorides or esters. In the context of this compound, this involves the reaction of 4-methyl-2-aminophenol with 4-nitrobenzoic acid or its activated forms.

The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization of the intermediate amide. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a solvent. The reaction proceeds through the initial formation of an N-(2-hydroxy-5-methylphenyl)-4-nitrobenzamide intermediate, which then undergoes intramolecular cyclodehydration to yield the final benzoxazole (B165842) product.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference(s) |

| 4-Methyl-2-aminophenol | 4-Nitrobenzoic acid | Polyphosphoric acid (PPA), heat | This compound | ijpbs.com |

| 4-Methyl-2-aminophenol | 4-Nitrobenzoyl chloride | Base (e.g., pyridine), then acid catalyst/heat | This compound | General Method |

Oxidative Cyclization via Schiff Bases

An alternative and efficient route to 2-arylbenzoxazoles involves the formation of a Schiff base intermediate, followed by oxidative cyclization. For the synthesis of the target molecule, this pathway commences with the condensation of 4-methyl-2-aminophenol and 4-nitrobenzaldehyde (B150856) to form the corresponding Schiff base, 4-methyl-2-((4-nitrobenzylidene)amino)phenol.

This intermediate is then subjected to an oxidizing agent, which promotes the intramolecular cyclization to the benzoxazole ring. A variety of oxidants have been utilized for this purpose, including manganese(III) acetate, lead tetraacetate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). A notable example involves the reactivity of a cyclometalated ruthenium complex of a similar Schiff base with nitric oxide, which resulted in oxidative cyclization to form a benzoxazole derivative. nih.gov This demonstrates the feasibility of this pathway for structurally related compounds.

| Schiff Base Precursor | Oxidizing Agent | Product | Reference(s) |

| 4-Methyl-2-((4-nitrobenzylidene)amino)phenol | Various (e.g., Mn(OAc)₃, DDQ) | This compound | ijpbs.comnih.gov |

Transition Metal-Catalyzed Coupling Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of heterocyclic systems, including benzoxazoles. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches. While specific examples for the direct synthesis of this compound are less common, the general strategies are applicable.

Palladium- and copper-catalyzed reactions are particularly prevalent. For instance, the intramolecular C-O bond formation from an N-(2-halophenyl)amide precursor can be catalyzed by copper. Another approach involves the palladium-catalyzed reaction of a 2-aminophenol with an isocyanide. While not a direct route to the title compound, these methods highlight the potential of transition metal catalysis in benzoxazole synthesis. ijpbs.com

| General Strategy | Catalyst | Reactants | Product Type |

| Intramolecular C-O Coupling | Copper | N-(2-halo-5-methylphenyl)-4-nitrobenzamide | 2-Arylbenzoxazole |

| Carbonylative Cyclization | Palladium | 2-amino-4-methylphenol (B1222752), CO, 4-iodo-nitrobenzene | 2-Arylbenzoxazole |

| Acceptorless Dehydrogenative Coupling | Ruthenium | 2-aminophenol, primary alcohol | 2-Alkyl/Arylbenzoxazole |

Advanced and Sustainable Synthetic Strategies for Substituted Benzoxazoles

The principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic methods. These advanced strategies aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Green Chemistry Approaches

Green chemistry approaches to benzoxazole synthesis focus on the use of eco-friendly solvents (such as water or glycerol), recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comrsc.orgorgchemres.org For the synthesis of substituted benzoxazoles, several green methodologies have been reported, which are applicable to the preparation of this compound.

These methods often involve the condensation of 2-aminophenols with aldehydes or carboxylic acids under greener conditions. For example, the use of fly ash as a green catalyst for the condensation of 2-aminophenol with substituted aldehydes has been demonstrated. nih.gov Other approaches utilize water as a solvent, which is a significant improvement over traditional organic solvents. rsc.org The use of imidazolium (B1220033) chloride as a metal-free promoter in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives also represents a greener alternative. nih.gov

| Green Approach | Key Features | Example Application | Reference(s) |

| Green Catalysis | Use of recyclable and non-toxic catalysts (e.g., fly ash, samarium triflate). | Condensation of 2-aminophenols and aldehydes. | nih.govorganic-chemistry.org |

| Aqueous Media | Utilization of water as a solvent. | Cyclization of 2-aminophenols with various reagents. | rsc.org |

| Metal-Free Promotion | Employment of reagents like imidazolium chloride. | Synthesis from 2-aminophenols and DMF derivatives. | nih.gov |

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. The synthesis of benzoxazoles is particularly amenable to microwave irradiation.

The condensation of 4-methyl-2-aminophenol with 4-nitrobenzoic acid or 4-nitrobenzaldehyde can be efficiently carried out under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling point, polar solvent. Lawesson's reagent has been shown to be an effective promoter for the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free conditions. organic-chemistry.org This method offers a rapid and efficient pathway to compounds like this compound.

| Reactants | Catalyst/Promoter | Conditions | Key Advantages | Reference(s) |

| 2-Aminophenols, Aldehydes | Various | Microwave irradiation | Rapid, high yields, often solvent-free | acs.org |

| 2-Aminophenols, Carboxylic Acids | Lawesson's Reagent | Microwave, solvent-free | Efficient, broad substrate scope | organic-chemistry.org |

Ultrasound-Assisted Synthesis (Sonochemical Methods)

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry for promoting chemical reactions. This method utilizes the energy of acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates. nih.gov In the context of benzoxazole synthesis, sonication has been successfully applied to the condensation reaction between 2-aminophenols and aldehydes. nih.gov

For the synthesis of this compound, a mixture of 2-amino-4-methylphenol and 4-nitrobenzaldehyde can be subjected to ultrasound irradiation in the presence of a suitable catalyst. This approach often leads to moderate to high yields in significantly shorter reaction times, typically around 30 minutes, and can frequently be performed under solvent-free conditions. nih.govnih.gov The use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a catalyst under sonication at 70°C has been reported for analogous systems, highlighting the method's efficiency and the ease of catalyst recovery. nih.govnih.gov

| Reactants | Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free, 70°C, Sonication | 30 min | Up to 90% | nih.govnih.gov |

Mechanochemical Reactions

Mechanochemical synthesis, often performed using a ball mill, represents a highly efficient and environmentally friendly solvent-free method for organic transformations. rsc.orgelsevierpure.com This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants, eliminating the need for bulk solvents and often reducing reaction times and energy consumption. elsevierpure.com

The synthesis of benzoxazoles, including this compound, can be achieved by ball-milling the corresponding 2-aminophenol and aldehyde. rsc.org Studies on related heterocycles have demonstrated that using recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst in a ball mill provides the desired products in high efficiency, even on a multi-gram scale, with easy product isolation. rsc.orgelsevierpure.com This solvent-free approach aligns with the principles of green chemistry by minimizing waste and hazardous solvent use. rsc.org

Reactions in Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DESs) are a class of ionic liquids composed of a mixture of a hydrogen bond acceptor and a hydrogen bond donor. nih.govscispace.com They are characterized by their low melting points, environmental benignity, and potential to act as both solvents and catalysts. scispace.com

In the synthesis of 2-arylbenzoxazoles, DESs have been employed as effective homogeneous catalysts. For instance, a DES formed from zinc chloride and ethylene (B1197577) glycol ([ZnCl₂][ethylene glycol]₄) has been shown to catalyze the arylation of benzoxazoles with aromatic aldehydes under solvent-free conditions. nih.govrsc.org The reaction proceeds smoothly at 120°C, yielding the desired products in high yields. nih.gov A key advantage of this methodology is the ease of recovery and reuse of the DES without a significant loss of catalytic activity, making it a sustainable choice for the synthesis of compounds like this compound. nih.govrsc.org

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces environmental impact and simplifies product purification. Several of the aforementioned methods, such as mechanochemistry and ultrasound-assisted synthesis, are often performed without solvents.

Specifically for the synthesis of this compound, the direct condensation of 2-amino-4-methylphenol with 4-nitrobenzaldehyde can be effectively carried out by heating the neat mixture in the presence of a suitable catalyst. Heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H nanoparticles are particularly effective, enabling the reaction to proceed at a relatively low temperature of 50°C with high efficiency. ajchem-a.comajchem-a.com Another approach involves using a Brønsted acidic ionic liquid gel as a catalyst at 130°C, which also provides high yields and allows for catalyst reuse. nih.gov These methods are advantageous due to their operational simplicity, reduced waste, and often shorter reaction times. nih.govajchem-a.com

Aqueous Medium Syntheses

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. Developing synthetic protocols in an aqueous medium is highly desirable. The synthesis of 2-arylbenzoxazoles has been successfully achieved in water using catalysts that are stable and active in an aqueous environment. orientjchem.orgresearchgate.net

One notable example is the use of Dowex 50W, a strongly acidic cation-exchange resin, as a recyclable heterogeneous catalyst. orientjchem.orgresearchgate.netresearchgate.net The reaction between a 2-aminophenol and an aldehyde, such as 2-amino-4-methylphenol and 4-nitrobenzaldehyde, can be performed in water at 80°C in the presence of 10 mol% of Dowex 50W. orientjchem.org This method provides moderate to high yields of the corresponding benzoxazole. orientjchem.orgresearchgate.net The presence of an electron-withdrawing group, like the nitro group on the aldehyde, has been observed to facilitate the reaction and lead to good yields. orientjchem.org The use of water as a solvent and the reusability of the catalyst make this a highly eco-friendly process. researchgate.net

Catalytic Systems for Benzoxazole Formation

The formation of the benzoxazole ring from 2-aminophenols and aldehydes is typically catalyzed by an acid, which activates the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the aminophenol. orientjchem.org The subsequent steps involve the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic benzoxazole ring. orientjchem.org

Heterogeneous Catalysis

Heterogeneous catalysts are preferred in industrial applications and green chemistry because they can be easily separated from the reaction mixture and reused, reducing cost and waste. ajchem-a.com

Fe₃O₄@SiO₂-SO₃H Nanoparticles : These are magnetic core-shell nanoparticles functionalized with sulfonic acid groups. ajchem-a.comajchem-a.com The magnetic Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet. ajchem-a.com The silica (B1680970) shell provides stability, and the sulfonic acid groups (-SO₃H) on the surface provide the Brønsted acid sites necessary to catalyze the condensation and cyclization reactions. ajchem-a.com This catalyst has been used effectively for the synthesis of 2-arylbenzoxazoles under solvent-free conditions at 50°C, demonstrating high yields and excellent reusability for at least five cycles with only a minor decrease in activity. ajchem-a.com

Dowex 50W : This is a sulfonated polystyrene resin that acts as a solid Brønsted acid catalyst. orientjchem.orgresearchgate.net It is particularly effective for promoting benzoxazole synthesis in aqueous media. orientjchem.org The acidic sites on the resin protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation step with the 2-aminophenol. orientjchem.org Its advantages include high reactivity, operational simplicity, and reusability. researchgate.netresearchgate.net

Metal Oxide Nanoparticles : Various metal oxide nanoparticles have been investigated as catalysts for the synthesis of related heterocyclic compounds like benzimidazoles and have shown applicability for benzoxazoles. researchgate.net For instance, nano TiO₂ has been used to catalyze the reaction between 2-aminophenols and aromatic aldehydes in ethanol (B145695), producing excellent yields (80–94%). researchgate.netresearchgate.net Similarly, CdO nanoparticles have been used under solvent-free grinding conditions to afford 2-arylbenzoxazoles in excellent yields (87-97%) within very short reaction times (5-23 minutes). oiccpress.com These catalysts are often reusable, efficient, and promote the reaction under mild conditions. researchgate.netoiccpress.com

| Catalyst | Reaction Conditions | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C | >90% | Magnetic separation, high reusability, mild conditions | ajchem-a.com |

| Dowex 50W | Water, 80°C | 82-90% | Green solvent (water), reusable, simple workup | orientjchem.orgresearchgate.net |

| Nano TiO₂ | Ethanol | 80-94% | High efficiency, reusable, atom-economic | researchgate.netresearchgate.net |

| CdO Nanoparticles | Solvent-free, Grinding | 87-97% | Extremely short reaction times, mild conditions | oiccpress.com |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective catalysts and reaction media in the synthesis of benzoxazoles due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. researchgate.net These characteristics often lead to improved reaction rates and yields.

In the context of 2-aryl benzoxazole synthesis, Brønsted acidic ionic liquids (BAILs) have proven particularly effective. For instance, a reusable BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, has been utilized as an efficient heterogeneous catalyst. acs.org This system effectively catalyzes the condensation of 2-aminophenols with aromatic aldehydes. The reaction of a 2-aminophenol with 4-nitrobenzaldehyde, a key step for forming the 2-(4-nitrophenyl) moiety, proceeds in the presence of this BAIL gel to afford the desired product in high yield under solvent-free conditions. acs.org

Another approach involves the use of heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), which can be recycled and reused. nih.govnih.gov While often employed for transformations like direct oxidative amination of a pre-formed benzoxazole ring, their catalytic properties highlight the versatility of ionic liquids in this area of heterocyclic chemistry. nih.govnih.gov Magnetic ionic liquids, like 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]), have also been successfully used to catalyze the one-pot synthesis of related heterocycles like benzimidazoles and benzothiazoles from aromatic aldehydes, suggesting their potential applicability for benzoxazole synthesis. orientjchem.org

Table 1: Performance of Ionic Liquid Catalysts in Benzoxazole Synthesis

| Catalyst | Aldehyde Substituent | Yield | Reference |

|---|---|---|---|

| Brønsted Acidic IL Gel | p-NO₂ | 92% | acs.org |

| Brønsted Acidic IL Gel | p-Me | 95% | acs.org |

Transition Metal-Free Catalysis

Growing interest in green chemistry has spurred the development of transition metal-free catalytic systems for benzoxazole synthesis, avoiding potential metal contamination in the final products. These methods often rely on the use of non-metallic catalysts or reagents to promote the key cyclization step.

One prominent strategy involves the intramolecular cyclization of phenolic Schiff bases (formed from a 2-aminophenol and an aldehyde) mediated by hypervalent iodine(V) reagents like Dess-Martin periodinane (DMP). ijpbs.com This approach allows for the rapid and efficient synthesis of substituted benzoxazoles at ambient temperatures. Another reported metal-free system utilizes potassium permanganate (B83412) in acetic acid (KMnO₄/HOAc) for the oxidative cyclization of o-hydroxyarylidene anilines to form the 1,3-benzoxazole core. ijpbs.com

Furthermore, molecular iodine has been reported as a catalyst for direct oxidative C-H bond amination of benzoxazoles in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), showcasing a metal-free method for further functionalization. nih.gov The development of these methodologies provides sustainable and cost-effective alternatives to traditional metal-catalyzed reactions. rsc.orgrsc.org

Recyclable Catalytic Systems

The principle of catalyst recyclability is central to sustainable chemical synthesis. Several catalytic systems used for benzoxazole formation have been designed for easy recovery and reuse, reducing waste and cost.

Heterogeneous catalysts are particularly advantageous in this regard. The Brønsted acidic ionic liquid gel, for example, can be easily recovered from the reaction mixture by centrifugation and reused for multiple cycles without a significant drop in its catalytic activity. acs.org Similarly, catalysts supported on magnetic nanoparticles offer a straightforward separation method using an external magnet. orientjchem.org

Solid-supported catalysts such as silica-supported ferric chloride (SiO₂-FeCl₃) and nickel sulfate (NiSO₄) have also been employed. ijpbs.comamazonaws.com These catalysts can be filtered off from the reaction medium and reused. Nanoparticle catalysts, like zinc sulfide (B99878) (ZnS) nanoparticles, represent another class of recyclable heterogeneous catalysts that have been shown to be effective for one-pot benzoxazole synthesis. ajgreenchem.com The reusability of these systems makes them highly attractive for larger-scale industrial applications.

Table 2: Examples of Recyclable Catalysts in Benzoxazole Synthesis

| Catalyst System | Separation Method | Reusability | Reference |

|---|---|---|---|

| Brønsted Acidic IL Gel | Centrifugation | Reused 5 times with minimal activity loss | acs.org |

| 1-Butylpyridinium Iodide | Extraction | Reused 4 times with similar efficacy | nih.gov |

| NiSO₄ | Filtration | Filtered and cleaned for reuse | amazonaws.com |

One-Pot Reaction Sequences for Benzoxazole Synthesis

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation processes and purification of intermediate compounds. Several one-pot methods have been developed for the synthesis of benzoxazole derivatives.

A common and effective one-pot approach involves the two-component cyclocondensation of a 2-aminophenol with a substituted aldehyde. amazonaws.com This reaction has been successfully catalyzed by various systems, including nickel sulfate (NiSO₄) in ethanol at room temperature and zinc sulfide (ZnS) nanoparticles. amazonaws.comajgreenchem.com These methods are noted for their simple workup procedures, short reaction times, and high yields. amazonaws.comajgreenchem.com

More complex one-pot sequences have also been designed. For instance, a palladium-catalyzed reaction has been used for the direct synthesis of remotely C-H functionalized 2-aryl benzoxazoles from 2-amidophenols and olefins. nitrkl.ac.in This process involves an initial C-H activation/alkenylation followed by a tandem intramolecular annulation to construct the final benzoxazole product in a single operation. nitrkl.ac.in Such connective methodologies that build complex heterocyclic structures from simple starting materials are of significant value in synthetic chemistry. organic-chemistry.org

Specific Synthetic Considerations for the 5-Methyl and 2-(4-nitrophenyl) Substituents

The synthesis of the target molecule, this compound, requires precise control over the introduction of both the C-5 methyl group and the C-2 nitrophenyl group.

Regioselective Introduction of the Methyl Group at C-5

The introduction of the methyl group at the C-5 position of the benzoxazole ring is typically achieved through the selection of the appropriate starting material. The most direct and regioselective method involves using 2-amino-4-methylphenol as the precursor. In this molecule, the methyl group is already in the desired position relative to the hydroxyl and amino functionalities that will form the oxazole ring.

The condensation reaction of 2-amino-4-methylphenol with a suitable reagent to form the C-2 substituted ring ensures that the methyl group is locked into the 5-position of the resulting benzoxazole product. This substrate-controlled approach is the standard strategy for synthesizing 5-substituted benzoxazoles, as it avoids issues with regioselectivity that could arise from attempting to functionalize the benzene (B151609) ring of a pre-formed benzoxazole core. ontosight.aimdpi.com

Strategies for Incorporating the 4-Nitrophenyl Moiety at C-2

The 2-(4-nitrophenyl) substituent is generally incorporated by reacting the chosen 2-aminophenol (in this case, 2-amino-4-methylphenol) with a carbonyl-containing compound bearing a 4-nitrophenyl group.

The most common methods include:

Condensation with 4-nitrobenzaldehyde: This is a widely used, efficient one-pot reaction where the 2-aminophenol and 4-nitrobenzaldehyde undergo condensation and subsequent oxidative cyclization to form the benzoxazole ring. acs.orgijpbs.com The presence of the electron-withdrawing nitro group on the aldehyde generally facilitates the reaction. acs.org

Reaction with 4-nitrobenzoic acid or its derivatives: Alternatively, 2-aminophenol can be condensed with 4-nitrobenzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). ijpbs.com More reactive derivatives, such as 4-nitrobenzoyl chloride, can also be used to acylate the aminophenol, followed by a ring-closing dehydration step to yield the final product.

These methods provide reliable and high-yielding pathways to install the 2-(4-nitrophenyl) moiety onto the benzoxazole scaffold. ijpbs.com

Structural Elucidation and Advanced Computational Analysis of 5 Methyl 2 4 Nitrophenyl 1,3 Benzoxazole

Spectroscopic Characterization

The structural integrity and purity of the synthesized compound 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole are unequivocally established through a comprehensive analysis employing various spectroscopic techniques. These methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), provide detailed insights into the molecular framework, functional groups, and elemental composition of the title compound.

¹H and ¹³C NMR spectroscopy are indispensable tools for the elucidation of the molecular structure of this compound, providing precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Analysis: The proton NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays a set of characteristic signals that correspond to the distinct protons in the molecule. A sharp singlet is observed for the methyl group (–CH₃) protons. The aromatic protons of the benzoxazole (B165842) ring system appear as a multiplet, while the protons of the 4-nitrophenyl ring exhibit a distinct AA'BB' splitting pattern due to their symmetrical substitution.

Interactive Data Table: ¹H NMR Spectral Data of this compound Data recorded in CDCl₃ at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 2.50 | Singlet (s) | N/A | 3H | –CH₃ |

| 7.22 | Doublet (d) | 8.4 Hz | 1H | Ar–H (Benzoxazole) |

| 7.48 | Doublet (d) | 8.4 Hz | 1H | Ar–H (Benzoxazole) |

| 7.59 | Singlet (s) | N/A | 1H | Ar–H (Benzoxazole) |

¹³C NMR Analysis: The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The spectrum shows a distinct signal for the methyl carbon in the high-field region. The aromatic carbons, including the quaternary carbons of the fused ring system, are observed in the downfield region. The carbon atoms of the nitrophenyl ring can be distinguished based on their chemical shifts, which are influenced by the electron-withdrawing nitro group.

Interactive Data Table: ¹³C NMR Spectral Data of this compound Data recorded in CDCl₃ at 75 MHz.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 21.6 | –CH₃ |

| 110.4 | Ar–C |

| 120.5 | Ar–C |

| 124.3 | Ar–C |

| 127.6 | Ar–C |

| 128.4 | Ar–C |

| 133.0 | Ar–C |

| 135.3 | Ar–C |

| 142.2 | Ar–C (quaternary) |

| 149.4 | Ar–C (quaternary) |

| 160.8 | Ar–C (quaternary, C=N) |

Infrared spectroscopy is utilized to identify the principal functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro (NO₂) group, the carbon-nitrogen double bond (C=N) of the oxazole (B20620) ring, and the aromatic ring system.

Key characteristic vibrations include the asymmetric and symmetric stretching of the NO₂ group, which are typically observed in the regions of 1550–1500 cm⁻¹ and 1350–1300 cm⁻¹, respectively. esisresearch.org The stretching vibration of the C=N bond within the benzoxazole moiety gives rise to a strong band, while the C-O-C stretching vibrations of the oxazole ring are also readily identifiable. Aromatic C-H and C=C stretching vibrations further confirm the presence of the fused ring structures.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | Aromatic C–H Stretch | Ar–H |

| 1615–1580 | C=N Stretch | Oxazole Ring |

| 1550–1500 | Asymmetric NO₂ Stretch | Nitro Group |

| 1500–1450 | Aromatic C=C Stretch | Aromatic Rings |

| 1350–1300 | Symmetric NO₂ Stretch | Nitro Group |

| 1270–1230 | Asymmetric C–O–C Stretch | Oxazole Ring |

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₀N₂O₃), HRMS provides an exact mass measurement, which serves as definitive proof of its chemical composition.

The analysis, typically performed using Electrospray Ionization (ESI), would yield a measured mass for the protonated molecule [M+H]⁺ that matches the calculated theoretical value to within a few parts per million (ppm), thus confirming the elemental formula C₁₄H₁₀N₂O₃. Low-resolution mass spectrometry has previously identified a signal at m/z = 255, corresponding to the [M+H]⁺ ion.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Theoretical Exact Mass [M] | 254.0691 g/mol |

| Theoretical m/z [M+H]⁺ | 255.0764 |

X-ray Crystallography and Intermolecular Interactions

While specific crystallographic data for this compound is not widely published, valuable structural insights can be drawn from closely related analogs, such as 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. The analysis of such structures provides a robust model for the likely molecular conformation and intermolecular interactions governing the crystal packing of the title compound.

The molecular structure of this compound is characterized by a π-conjugated system comprising the benzoxazole and nitrophenyl rings. Based on analyses of analogous compounds, the molecule is expected to adopt a nearly planar conformation. This planarity is crucial for maximizing π-orbital overlap across the molecular backbone.

The benzoxazole ring system itself is inherently planar. The dihedral angle between the mean plane of the benzoxazole system and the attached 4-nitrophenyl ring is anticipated to be very small, likely less than 10 degrees. This near-coplanarity facilitates electronic communication between the two aromatic systems, a key feature of such conjugated molecules.

The supramolecular architecture of crystalline this compound is expected to be directed by a network of weak non-covalent interactions. Given the functional groups present, intermolecular C–H···O hydrogen bonds are predicted to be the dominant interactions dictating the crystal packing.

Crystal Packing Analysis and Supramolecular Architecture

For molecules with similar structures, intermolecular C—H⋯O and C—H⋯N hydrogen bonds are common features that link adjacent molecules into larger assemblies, such as chains or pairs. nih.gov The presence of nitro groups, as in this compound, provides potential hydrogen bond acceptors, influencing the formation of these networks.

Furthermore, π–π stacking interactions are frequently observed between the aromatic rings of the benzoxazole system and the phenyl rings of neighboring molecules. nih.gov These interactions contribute significantly to the stability of the crystal lattice, often resulting in the formation of oblique stacks along one of the crystallographic axes. nih.gov The planarity of the benzoxazole and phenyl rings is a key factor in facilitating effective π-system overlap. The relative orientation of these rings, described by dihedral angles, dictates the geometry and strength of these stacking interactions. nih.govmdpi.com

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of molecular systems. By providing a balance between computational cost and accuracy, DFT methods enable detailed analysis of geometry, electronic distribution, and vibrational modes.

The first step in computational analysis involves optimizing the molecular structure to find its lowest energy conformation. researchgate.net This is achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)). esisresearch.orgresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. esisresearch.orgesisresearch.org

| Parameter | Description | Typical Method |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure. | DFT (e.g., B3LYP/6-31G) |

| Frequency Calculation | Confirms the optimized structure is an energy minimum. | DFT (e.g., B3LYP/6-31G) |

| Dihedral Angle | Describes the twist between the benzoxazole and nitrophenyl rings. | Derived from optimized geometry |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For benzoxazole derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO is often localized on the electron-accepting substituent, in this case, the 4-nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the benzoxazole moiety to the nitrophenyl moiety upon electronic excitation. esisresearch.orgresearchgate.net The energies of these orbitals and the resulting gap can be reliably calculated using DFT. pku.edu.cn

| Orbital/Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Outermost orbital containing electrons; acts as an electron donor. | Related to ionization potential and nucleophilicity. pku.edu.cn |

| LUMO (Lowest Unoccupied Molecular Orbital) | Innermost orbital without electrons; acts as an electron acceptor. | Related to electron affinity and electrophilicity. pku.edu.cn |

| ΔE (HOMO-LUMO Energy Gap) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. acadpubl.eu |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.netnih.gov These are often found around electronegative atoms like oxygen and nitrogen. orientjchem.org Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical vibrational frequency analysis, performed using DFT calculations, is essential for the accurate assignment of the experimentally observed spectral bands. esisresearch.orgnih.gov

Calculated vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical method, allowing for a better comparison with experimental data. esisresearch.org For complex molecules like substituted benzoxazoles, the vibrational spectrum contains numerous bands corresponding to stretching, bending, and torsional modes of the various functional groups.

Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

CH₃ group vibrations: Asymmetric and symmetric stretching and bending modes. esisresearch.org

NO₂ group vibrations: Characteristic asymmetric and symmetric stretching modes, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. esisresearch.org

Benzoxazole ring vibrations: C=N and C-O stretching modes within the heterocyclic ring. esisresearch.org

C-N stretching: Vibration of the bond linking the phenyl group to the nitro group. esisresearch.org

A detailed comparison between the computed and experimental spectra allows for a comprehensive understanding of the molecule's vibrational properties. esisresearch.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states and predicting optical properties like UV-Vis absorption and emission spectra. rsc.orgchemrxiv.org TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. esisresearch.org

The method involves optimizing the geometry of the molecule in its ground state (S₀) and then performing a TD-DFT calculation to obtain the vertical absorption energies. researchgate.net To study fluorescence or phosphorescence, the geometry of the first excited singlet state (S₁) or triplet state (T₁) is optimized, from which emission energies are calculated. researchgate.netnih.gov

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions. chemrxiv.org The primary electronic transition is expected to be a π→π* transition, often with significant intramolecular charge transfer (ICT) character, where electron density moves from the HOMO (on the benzoxazole part) to the LUMO (on the nitrophenyl part). esisresearch.org This analysis is crucial for understanding the photophysical behavior of the molecule and its potential applications in areas such as organic electronics and fluorescent probes. nih.gov

Prediction of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule is dictated by the transitions from its ground electronic state to various excited states. Computational methods, particularly TD-DFT, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. These calculations are crucial for understanding how the molecule interacts with ultraviolet and visible light. The substitution pattern on the benzoxazole core, including the methyl and nitrophenyl groups, significantly influences the energies of the molecular orbitals and, consequently, the absorption characteristics.

For related benzoxazole derivatives, TD-DFT calculations have been shown to provide absorption spectra that are in good agreement with experimental data. These studies often reveal that the primary absorption bands in the near-UV region correspond to π → π* transitions. The specific λmax values are sensitive to the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism.

Table 1: Predicted Electronic Absorption Data for this compound (Illustrative)

| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 350 | 3.54 | 0.85 |

| S0 → S2 | 295 | 4.20 | 0.15 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

Calculation of Emission Spectra and Stokes Shift

Following absorption of light and promotion to an excited state, a molecule can relax to the lowest vibrational level of the first excited state (S1) and then return to the ground state (S0) by emitting a photon. This process is known as fluorescence. Computational chemistry can model the geometry of the molecule in the excited state and calculate the energy of the emitted photon, thus predicting the emission spectrum.

The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often desirable for applications such as fluorescent probes to minimize self-absorption. The magnitude of the Stokes shift is related to the structural and electronic differences between the ground and excited states of the molecule. For many benzoxazole derivatives, a significant Stokes shift is observed, which can be rationalized through computational analysis of the geometric relaxation in the excited state.

Table 2: Predicted Emission Data and Stokes Shift for this compound (Illustrative)

| Parameter | Value |

|---|---|

| Absorption λmax (nm) | 350 |

| Emission λmax (nm) | 450 |

| Stokes Shift (nm) | 100 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

Analysis of Electronic Transitions and Excitation Energies

A deeper understanding of the photophysical properties of this compound can be gained by analyzing the nature of its electronic transitions. TD-DFT calculations provide detailed information about the molecular orbitals (MOs) involved in each transition, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For many aromatic and heteroaromatic compounds, the lowest energy electronic transition is predominantly a HOMO → LUMO transition. The character of these orbitals, whether they are localized on specific parts of the molecule or delocalized over the entire π-system, determines the nature of the transition (e.g., π → π* or n → π*). In nitrophenyl-substituted benzoxazoles, intramolecular charge transfer (ICT) character is often observed in the excited state, where electron density moves from an electron-donating part of the molecule to an electron-accepting part. Analysis of the MOs can reveal the extent of this charge transfer. The excitation energy represents the energy difference between the ground and excited states for a particular transition.

Table 3: Analysis of the S0 → S1 Electronic Transition for this compound (Illustrative)

| Property | Description |

|---|---|

| Excitation Energy (eV) | 3.54 |

| Major Contribution | HOMO → LUMO (95%) |

| Nature of Transition | π → π* with significant intramolecular charge transfer (ICT) character |

| HOMO Localization | Primarily on the 5-methylbenzoxazole (B76525) moiety |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound were not found in the searched literature.

Photophysical Properties of 5 Methyl 2 4 Nitrophenyl 1,3 Benzoxazole

Spectroscopic Investigations of Photochemical Stability

The photochemical stability of a molecule like 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole is a critical parameter for applications involving exposure to light, such as in fluorescent probes or organic electronic materials. Stability is typically assessed by monitoring changes in the absorption spectrum upon prolonged irradiation with a light source, often a UV lamp or a solar simulator. A photochemically stable compound will show minimal degradation of its absorption bands over time.

For this specific benzoxazole (B165842), the presence of the nitro group is a key consideration. Nitroaromatic compounds are known to be photoreactive and can undergo various photochemical transformations, such as photoreduction of the nitro group. This could potentially lead to the degradation of the compound upon extended exposure to UV radiation. Spectroscopic investigation would involve irradiating a solution of the compound and recording its UV-Vis absorption spectrum at regular intervals. A decrease in the intensity of the characteristic absorption bands would indicate photodegradation. However, without experimental data, the specific quantum yield of photodegradation and the half-life of the compound under defined irradiation conditions remain undetermined.

The Impact of 5-Methyl and 4-Nitrophenyl Substituents on Photophysical Behavior

The photophysical properties of the 2-phenyl-1,3-benzoxazole scaffold are highly tunable through the introduction of substituents on both the benzoxazole and the phenyl rings. The 5-methyl and 4-nitrophenyl groups in the target molecule are expected to exert significant influence.

The 5-methyl group , being an electron-donating group (EDG) through hyperconjugation, is attached to the benzoxazole ring system. Generally, EDGs on the benzoxazole moiety can lead to a modest bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

The 4-nitrophenyl group at the 2-position introduces a powerful electron-withdrawing group (EWG) due to the strong -M and -I effects of the nitro (-NO₂) group. This substituent has a profound impact on the electronic structure of the molecule. It significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), which is often localized on the nitrophenyl moiety. The presence of an electron-donating component (the methylbenzoxazole system) and a strong electron-accepting component (the nitrophenyl system) creates a "push-pull" or intramolecular charge transfer (ICT) character.

This ICT character is expected to dominate the photophysical behavior:

Absorption: The primary long-wavelength absorption band would correspond to a π-π* transition with significant ICT character. Compared to an unsubstituted 2-phenylbenzoxazole, this band would be substantially red-shifted into the near-UV or even the visible region.

Emission: Molecules with strong ICT character often exhibit large Stokes shifts and their emission is highly sensitive to solvent polarity (solvatochromism). In polar solvents, the excited state is stabilized more than the ground state, leading to a more pronounced red-shift in the fluorescence spectrum.

Fluorescence Quantum Yield: The presence of the nitro group is frequently associated with fluorescence quenching. The nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which often leads to very low or negligible fluorescence quantum yields. It is therefore anticipated that this compound would be a weak emitter.

A hypothetical data table summarizing these expected properties is presented below for illustrative purposes. It is imperative to understand that these values are estimations based on general chemical principles and are not derived from experimental measurements of the specific compound.

| Property | Expected Observation |

| Absorption λmax | Red-shifted compared to unsubstituted 2-phenylbenzoxazole, likely in the near-UV. |

| Emission λmax | Large Stokes shift, highly dependent on solvent polarity. |

| Fluorescence Quantum Yield (Φf) | Expected to be very low due to quenching by the nitro group. |

| Photochemical Stability | Potentially limited stability under UV irradiation due to the photoreactive nitro group. |

Mechanistic Molecular Interactions and Biological Relevance in Vitro Studies

Nucleic Acid (DNA/RNA) Binding Investigations

The interaction of small molecules with nucleic acids is a foundational aspect of drug discovery. Benzoxazole (B165842) derivatives, due to their planar aromatic structures, are often investigated for their potential to bind to DNA. Such interactions can lead to the disruption of DNA replication and transcription, which is a key mechanism for many antimicrobial and anticancer agents.

Characterization of Binding Modes (e.g., Intercalation, Groove Binding)

While specific studies detailing the binding mode of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole with DNA were not identified in the surveyed literature, research on the broader class of benzoxazole and naphthoxazole derivatives suggests that intercalation is a predominant mode of interaction. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is typical for aromatic heterocyclic compounds. An alternative, non-intercalative mode is groove binding, where molecules fit into the minor or major grooves of the DNA helix. The specific binding preference is dictated by the molecule's structure, size, and electronic properties. For many benzoxazole derivatives, an increase in DNA concentration has been shown to favor an intercalative binding mode.

Quantitative Assessment of Binding Affinity

A quantitative measure of the strength of the interaction between a small molecule and DNA is given by its binding constant. For closely related heterocyclic compounds, such as certain 2-(2-nitrophenyl)-1H-benzimidazole derivatives, DNA binding constants have been determined electrochemically, with values reported in the range of 8.22 x 10⁴ M⁻¹ to 3.08 x 10⁶ M⁻¹. However, no published studies were found that provide specific binding affinity data (e.g., K_b or K_d values) for the interaction between this compound and DNA.

Effects on Nucleic Acid Conformation and Stability

The binding of small molecules can induce significant conformational changes in the structure of DNA and affect its thermal stability. These effects can be monitored using techniques such as circular dichroism (CD) spectroscopy and by measuring the DNA melting temperature (T_m). Molecular dynamics simulations on DNA with bulky adducts have shown that such interactions can lead to perturbations in Watson-Crick hydrogen bonding, impaired base stacking, and flexible bending of the DNA helix, which can lower its thermal stability. However, specific experimental data describing the effects of this compound on DNA conformation and stability are not available in the current literature.

Potential as Fluorescent DNA Probes in Research

Benzoxazole and naphthoxazole derivatives are recognized for their promising photoluminescent properties, which make them attractive candidates for use as fluorescent DNA probes. These compounds often exhibit enhanced fluorescence emission upon binding to DNA. The sensitivity of their fluorescence to the local microenvironment allows for the probing of DNA structure and interactions. While the general class of benzoxazoles is considered promising for this application, specific studies evaluating the potential of this compound as a fluorescent DNA probe have not been reported.

Enzyme Inhibition Studies (In Vitro)

The inhibition of essential enzymes is a primary strategy for the development of therapeutic agents. Benzoxazole scaffolds have been explored for their ability to inhibit a variety of enzymes.

Investigation of Specific Enzyme Targets (e.g., DNA Gyrase, Urease, Alpha-Amylase)

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme that is essential for DNA replication, making it a validated target for antibiotics. Numerous studies have focused on benzoxazole derivatives as potential DNA gyrase inhibitors. Molecular docking studies with some 2-substituted benzoxazoles suggest that their antibacterial activity may be linked to the inhibition of this enzyme. However, specific in vitro enzyme inhibition assays providing quantitative data, such as IC₅₀ values, for this compound against DNA gyrase are not present in the available scientific literature.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, and in agricultural applications to reduce ammonia (B1221849) volatilization. While various heterocyclic compounds, including some benzothiazole (B30560) and oxadiazole derivatives, have been evaluated as urease inhibitors with IC₅₀ values in the micromolar range, there is no specific published research on the urease inhibitory activity of this compound.

Alpha-Amylase: Alpha-amylase is a key enzyme in carbohydrate metabolism that breaks down starch into simpler sugars. Inhibitors of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Various natural and synthetic compounds, including flavonoids and other heterocyclic structures, have been investigated for their α-amylase inhibitory potential. For instance, some novel oxadiazole derivatives have shown significant α-amylase inhibitory activity with IC₅₀ values in the low micromolar range. However, the inhibitory effect of this compound on α-amylase has not been reported.

Data Tables

Due to the lack of specific experimental data in the reviewed literature for this compound, data tables for nucleic acid binding affinity and enzyme inhibition could not be generated.

Mechanistic Analysis of Enzyme Inhibition

The mechanism of enzyme inhibition by benzoxazole derivatives often involves targeting key enzymes in pathogenic or disease pathways. For instance, studies on other novel 5-nitro-benzoxazole derivatives have explored their potential as inhibitors of β-tubulin, a critical protein for microtubule formation in parasites. researchgate.net The analysis typically involves kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ). Such studies are fundamental to understanding how these compounds exert their biological effects at a molecular level. For this compound, specific enzyme targets and the mechanistic details of their inhibition are not available in the current literature.

Protein Interaction Studies (In Vitro)

In vitro studies are essential for confirming the interactions predicted by computational models. These experiments elucidate how a compound binds to its biological target, which can include receptors, enzymes, or other proteins.

Experimental techniques are used to confirm the binding of benzoxazole derivatives to protein targets. For related compounds, such as 4-nitrophenyl functionalized benzofurans (a different but related heterocyclic structure), binding to proteins like bovine serum albumin (BSA) has been investigated using methods like circular dichroism and fluorescence spectroscopy. nih.govmdpi.com These studies can determine binding affinities and reveal changes in protein conformation upon ligand binding. For this compound, specific data elucidating its binding to particular receptors or protein targets is not detailed in the available search results.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely applied in drug discovery to understand ligand-protein interactions.

For various benzoxazole derivatives, molecular docking studies have been crucial in predicting their interaction with biological targets. For example, novel 5-nitro benzoxazole derivatives were docked against β-tubulin to predict their binding affinities, with calculated binding energies helping to rationalize their observed biological activity. researchgate.net Similarly, other benzoxazole compounds have been docked into the active sites of enzymes like DNA gyrase. researchgate.net These simulations provide binding energy scores (often in kcal/mol), which estimate the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable interaction.

Table 1: Representative Binding Energies for Other Benzoxazole Derivatives from Docking Studies

| Compound Class | Protein Target | Representative Binding Energy (kcal/mol) |

|---|---|---|

| 5-Nitro Benzoxazole Derivatives | β-Tubulin | Good affinity noted |

| 2,5-substituted benzoxazole derivatives | DNA Gyrase Subunit B | Not specified |

Note: This table is illustrative and based on data for related benzoxazole compounds, not this compound.

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the study of 5-nitro benzoxazole derivatives, the formation of hydrogen bonds with amino acids in the active pocket of β-tubulin was a key finding that suggested a good inhibitory potential. researchgate.net Understanding these specific interactions is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Molecular dynamics simulations offer a deeper understanding of the stability of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can validate the binding poses predicted by docking and assess the conformational stability of the complex. Studies on other benzoxazole derivatives have employed MD simulations, often for periods ranging from nanoseconds to microseconds, to confirm the stability of the compound within the active site of its target protein. researchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of this compound is deeply rooted in its specific molecular architecture. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in elucidating how the compound's structural features govern its interactions with biological targets. These studies systematically explore how modifications to the benzoxazole core and its substituents influence efficacy, providing a rational basis for the design of analogues with enhanced activity. For benzoxazole derivatives, it is well-established that the nature and position of substituents on both the benzo ring and the 2-phenyl ring are critical determinants of their biological profiles. mdpi.comnih.gov

Correlation of 5-Methyl Group and 4-Nitrophenyl Moiety with Observed Biological Activities

The two key substituents of the core compound, the 5-methyl group and the 2-(4-nitrophenyl) moiety, are crucial for its biological activity. SAR studies on 2,5-disubstituted benzoxazoles consistently demonstrate that these positions significantly modulate the compound's potency and spectrum of action. mdpi.comnih.gov

The 4-nitrophenyl moiety at position 2 introduces a strong electron-withdrawing group (-NO2) in the para position of the phenyl ring. This feature drastically influences the electronic charge distribution across the entire molecule. The nitro group is a known pharmacophore in many antimicrobial agents, and its presence is often linked to enhanced potency. nih.gov Studies indicate that electron-withdrawing groups on the 2-phenyl ring can increase the antimicrobial effects of benzoxazole derivatives. scholarsresearchlibrary.com The 4-nitro substitution, in particular, has been associated with significant activity, potentially by participating in essential hydrogen bonds or redox reactions at the active site of a target enzyme. nih.gov

The synergistic effect of having the electron-donating 5-methyl group and the electron-withdrawing 4-nitrophenyl group creates a unique electronic profile that is believed to be fundamental to the activity of this compound.

Table 1: Influence of Key Moieties on the Antimicrobial Activity of a Hypothetical Benzoxazole Scaffold

| Compound | R1 (Position 5) | R2 (Position 4 of Phenyl Ring) | General Effect on Antimicrobial Activity |

| Analogue A | -H | -H | Baseline Activity |

| Analogue B | -CH₃ | -H | Increased lipophilicity, potentially enhanced activity |

| Analogue C | -H | -NO₂ | Strong electron-withdrawing effect, often leads to significantly enhanced activity |

| Target Compound | -CH₃ | -NO₂ | Combined effect of lipophilicity and strong electron-withdrawing character, potentially leading to potent activity |

Note: This table is illustrative, based on general SAR principles for benzoxazoles, to demonstrate the expected contribution of each moiety.

Influence of Substituent Electronic and Steric Effects on Molecular Interactions

The biological activity of benzoxazole derivatives is governed by a delicate balance of electronic and steric effects, which dictate how the molecule fits into and interacts with its biological target.

Electronic Effects: The electronic nature of substituents on both the benzoxazole and the 2-phenyl rings is a primary driver of activity. As noted, the 4-nitro group on the phenyl ring is a potent electron-withdrawing group (EWG). EWGs can modulate the acidity of nearby protons and the molecule's ability to act as a hydrogen bond acceptor, which are often critical for binding to enzyme active sites. Conversely, electron-donating groups (EDGs) like the 5-methyl group can increase electron density in the ring system, influencing different types of interactions. QSAR studies on benzoxazoles have confirmed that the inclusion of electronic parameters, such as the Hammett constant (σ), is often necessary to build a predictive model, underscoring the importance of these effects. chitkara.edu.in The presence of electronegative groups like nitro (-NO₂) or chloro (-Cl) on the phenyl ring has been shown to enhance the antimicrobial activities of related heterocyclic compounds. nih.gov

Table 2: General Impact of Substituent Properties on Benzoxazole Activity

| Property | Effect on Molecular Interaction | Example Substituent (on Phenyl Ring) |

| Electronic (Withdrawing) | Can increase hydrogen bonding potential, participate in redox reactions, alter pKa. | -NO₂, -Cl, -CF₃ |

| Electronic (Donating) | Increases electron density in the aromatic system, can enhance pi-pi stacking interactions. | -CH₃, -OCH₃, -NH₂ |

| Steric (Small) | Allows easier access to confined binding sites, minimizes steric clash. | -H, -F, -CH₃ |

| Steric (Bulky) | May increase binding through greater surface contact or may cause steric hindrance, preventing binding. | -C(CH₃)₃, -adamantyl |

| Lipophilicity | Affects membrane permeability and hydrophobic interactions within the binding site. | -CH₃, -Cl, -phenyl |

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. scholarsresearchlibrary.com For benzoxazole derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their antimicrobial potency and guide the synthesis of new, more effective agents. nih.govnih.gov

These models are built using a "training set" of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and partial atomic charges. chitkara.edu.in

Steric/Topological Descriptors: Molecular weight, molar refractivity, surface area, and connectivity indices (e.g., Chi indices).

Thermodynamic Descriptors: Standard Gibbs free energy and electronic energy. scholarsresearchlibrary.com

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., the logarithm of the Minimum Inhibitory Concentration, log 1/MIC).

A typical generic QSAR equation might look like this: log(1/MIC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where the β coefficients indicate the positive or negative contribution of each descriptor to the biological activity.

For 2,5-disubstituted benzoxazoles, QSAR studies have revealed that a combination of electronic and thermodynamic descriptors often yields the most predictive models. nih.govscholarsresearchlibrary.com For instance, a model might show that high LUMO energy and the presence of electron-withdrawing groups negatively contribute to activity against a specific bacterial strain, suggesting a mechanism involving nucleophilic attack on the compound. scholarsresearchlibrary.com These validated models can then be used to screen virtual libraries of yet-unsynthesized benzoxazole derivatives, prioritizing those with the highest predicted activity for actual synthesis and testing, thereby accelerating the drug discovery process.

Applications in Materials Science and Agricultural Chemical Research

Organic Electronics and Optoelectronic Materials

While research into the specific applications of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole in organic electronics is an emerging area, the broader class of benzoxazole (B165842) derivatives has demonstrated significant potential. The inherent photophysical properties of the benzoxazole scaffold make it a promising candidate for various optoelectronic applications.

The development of novel organic materials is crucial for advancing OLED technology. Benzoxazole derivatives, due to their electronic and photoluminescent characteristics, are being investigated for their potential use as components in OLEDs. These components can function as emitters, hosts, or charge-transporting materials. The specific role of this compound in this context is a subject for further investigation to determine its efficiency, stability, and color purity as an OLED material.

Organic semiconductors are the backbone of flexible and printed electronics. The extended π-conjugated system present in the benzoxazole ring system suggests that this compound could exhibit semiconductor properties. The performance of such a compound in an organic field-effect transistor (OFET) would depend on its charge carrier mobility and on-/off ratio, which are influenced by its molecular packing in the solid state.

The inherent fluorescence of many benzoxazole derivatives makes them suitable for use as fluorescent dyes and light-emitting materials. The presence of the nitro group, which is an electron-withdrawing group, and the methyl group, an electron-donating group, on the phenyl and benzoxazole rings, respectively, can influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its absorption and emission properties. Detailed photophysical studies are required to fully characterize the fluorescence quantum yield, lifetime, and spectral characteristics of this compound to assess its suitability for applications such as fluorescent probes or active layers in light-emitting devices.

Supramolecular Chemistry and Molecular Assembly

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of well-defined, functional assemblies. The planar structure of the benzoxazole core in this compound, along with the potential for π-π stacking and other intermolecular interactions, suggests its utility in the design of supramolecular structures. The self-assembly of this molecule could lead to the formation of organized architectures such as liquid crystals, gels, or nanomaterials with interesting optical and electronic properties.

Agricultural Chemical Research (Mechanism of Action)

Benzoxazole derivatives have been recognized for their biological activities, including their potential use as agrochemicals.

The herbicidal activity of certain benzoxazole compounds has been documented. While the precise mechanism of action for this compound has not been extensively elucidated, the general mechanisms for related compounds often involve the inhibition of essential plant enzymes or disruption of vital biological processes. The presence of the nitroaromatic group in the structure of this compound is significant, as nitroaromatic compounds are known to have diverse modes of action in biological systems, which can include uncoupling oxidative phosphorylation or generating reactive oxygen species. Further research is necessary to pinpoint the specific molecular target and the cascade of events that lead to the herbicidal effects of this particular compound.

Fungicidal Action Mechanisms

The precise fungicidal action mechanisms of this compound are not extensively detailed in dedicated scientific literature. However, by examining the chemical structure, which features a benzoxazole ring and a nitrophenyl group, likely mechanisms can be inferred based on the known activities of related compounds. Benzoxazole derivatives, as a class, are recognized for their broad-spectrum biological activities, including antifungal properties. jocpr.comnih.gov Similarly, nitroaromatic compounds are utilized in the synthesis of various pesticides, including fungicides. nih.gov

A plausible mechanism of action for nitroaromatic fungicides involves the intracellular reduction of the nitro group. nih.govencyclopedia.pub This reduction process can lead to the formation of toxic intermediates, such as nitroso and superoxide (B77818) species. nih.govencyclopedia.pub These reactive species can then cause cellular damage by covalently binding to essential biomolecules like DNA, leading to nuclear damage and ultimately, cell death. nih.govencyclopedia.pub This general mechanism is a recognized pathway for the antimicrobial activity of various nitro-containing molecules. nih.govencyclopedia.pub

Another potential fungicidal mechanism, particularly associated with dinitrophenols which share the nitroaromatic feature, is the uncoupling of oxidative phosphorylation. epa.govagroorbit.com This process disrupts the formation of adenosine (B11128) triphosphate (ATP), which is the primary energy currency of the cell. By preventing ATP synthesis, the compound effectively depletes the fungal cell of the energy required for essential metabolic processes, leading to cell death. epa.govagroorbit.com While this compound is not a dinitrophenol, the presence of the electron-withdrawing nitro group on the phenyl ring is a key structural feature that could contribute to this mode of action. encyclopedia.pub

Table 1: Potential Fungicidal Action Mechanisms

| Mechanism | Description | Relevant Moieties |

|---|---|---|

| Production of Toxic Intermediates | Intracellular reduction of the nitro group generates reactive species (e.g., nitroso, superoxide) that damage cellular components like DNA. | 4-Nitrophenyl |

| Uncoupling of Oxidative Phosphorylation | Disruption of the proton gradient across the mitochondrial membrane, inhibiting ATP synthesis and depleting the cell of energy. | 4-Nitrophenyl |

| Interaction with Biological Macromolecules | The benzoxazole structure mimics natural purines, potentially interfering with essential biological processes. | Benzoxazole |

Insecticidal Action Mechanisms

Similar to its fungicidal action, the specific insecticidal mechanisms of this compound have not been the subject of detailed published research. However, insights can be drawn from the known insecticidal properties of related chemical classes, namely nitroaromatic compounds and benzoxazole derivatives. Nitroaromatic compounds have been used in the synthesis of a variety of insecticides. nih.gov

One established mode of action for certain classes of insecticides, such as dinitrophenols, is the inhibition or uncoupling of oxidative phosphorylation. epa.govagroorbit.com This disruption of ATP synthesis in insect cells would lead to a rapid depletion of energy, paralysis, and death. epa.govagroorbit.com The presence of the nitrophenyl group in this compound suggests that this could be a possible mechanism of its insecticidal activity.

Furthermore, the general mechanism of action for some nitro-containing insecticides involves their metabolic activation within the insect. The nitro group can be reduced to form highly reactive intermediates. nih.gov These intermediates can then interact with and damage critical cellular components, leading to toxicity.

The benzoxazole scaffold is also found in some compounds with insecticidal activity. nih.gov The precise role of the benzoxazole ring system in insecticidal action is not always clearly defined but is understood to be a key structural element for bioactivity. For some insecticides, the heterocyclic ring system is crucial for binding to the target site, which can include enzymes or receptors in the insect's nervous system. nih.gov For instance, some insecticides act by inhibiting acetylcholinesterase, an enzyme critical for nerve impulse transmission. nih.gov While there is no direct evidence linking this compound to acetylcholinesterase inhibition, this remains a plausible area for investigation given the neurotoxic activity of many insecticides.

Another potential target for insecticides is the insect's growth and development process. Some compounds act as insect growth regulators by interfering with the synthesis of chitin, a key component of the insect exoskeleton. ufl.edu While this mechanism is more commonly associated with other chemical classes, the diverse biological activities of benzoxazoles suggest that interference with metabolic pathways essential for insect development cannot be ruled out. chemistryjournal.netontosight.ai

Table 2: Potential Insecticidal Action Mechanisms

| Mechanism | Description | Relevant Moieties |

|---|---|---|

| Uncoupling of Oxidative Phosphorylation | Prevents the formation of ATP in mitochondria, leading to energy depletion, paralysis, and death. | 4-Nitrophenyl |

| Generation of Toxic Metabolites | Reduction of the nitro group within the insect to form reactive and toxic intermediates that cause cellular damage. | 4-Nitrophenyl |

| Neurotoxicity | Potential interaction with components of the insect's nervous system, such as acetylcholinesterase or other receptors, leading to disruption of nerve function. | Benzoxazole |

Future Research Trajectories and Potential Advancements

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Future research should focus on developing novel, eco-friendly synthetic routes to 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole that overcome the limitations of conventional methods. Traditional syntheses often involve harsh conditions, hazardous reagents, or multi-step processes with moderate yields.